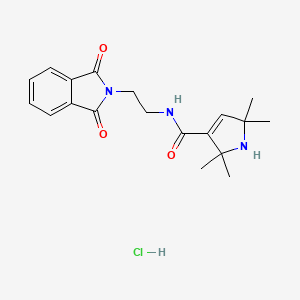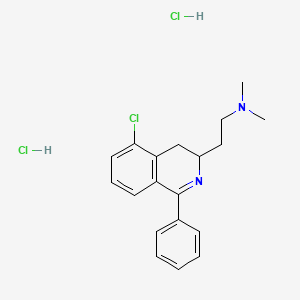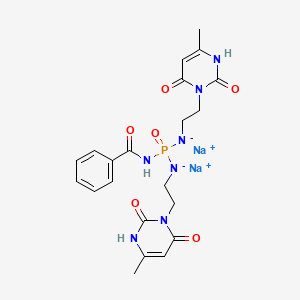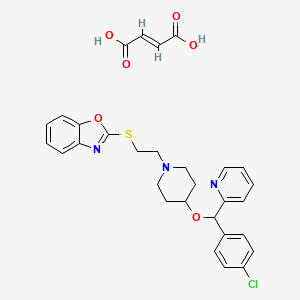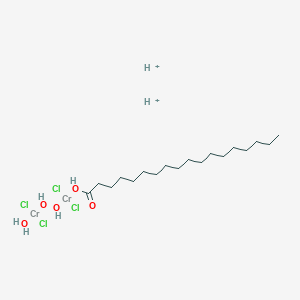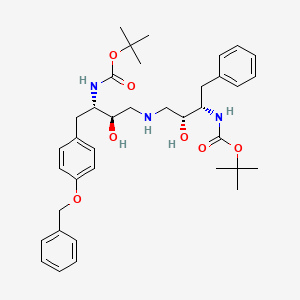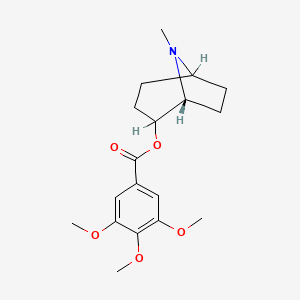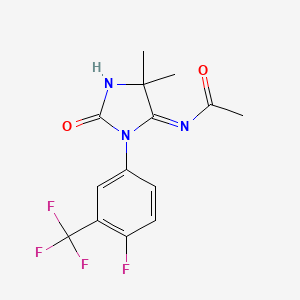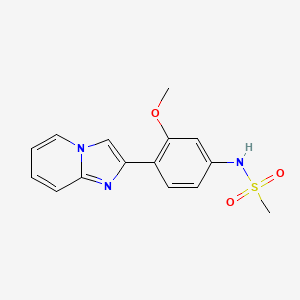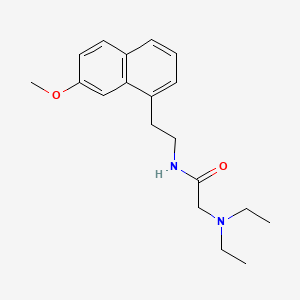
Acetamide, 2-(diethylamino)-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-(diethylamino)-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a complex organic compound that belongs to the class of acetamides It is characterized by the presence of a diethylamino group and a methoxy-naphthalenyl group attached to the acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- typically involves multi-step organic reactions. One common approach might include:
Formation of the Naphthalenyl Intermediate: Starting with 7-methoxy-1-naphthalenyl, various functional groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions.
Formation of the Acetamide Backbone: The final step involves the formation of the acetamide structure through acylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, utilizing automated reactors and stringent reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the methoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially forming amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound might be studied for their potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, such compounds are often explored for their potential as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development.
Industry
In the industrial sector, these compounds can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Acetamide, 2-(diethylamino)-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves its interaction with specific molecular targets. The diethylamino group may interact with enzymes or receptors, while the methoxy-naphthalenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-: Lacks the diethylamino group.
Acetamide, 2-(dimethylamino)-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-: Contains a dimethylamino group instead of a diethylamino group.
Uniqueness
The presence of the diethylamino group in Acetamide, 2-(diethylamino)-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- imparts unique chemical properties, such as increased lipophilicity and potential for stronger interactions with biological targets compared to its analogs.
Propiedades
Número CAS |
138112-97-7 |
|---|---|
Fórmula molecular |
C19H26N2O2 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
2-(diethylamino)-N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H26N2O2/c1-4-21(5-2)14-19(22)20-12-11-16-8-6-7-15-9-10-17(23-3)13-18(15)16/h6-10,13H,4-5,11-12,14H2,1-3H3,(H,20,22) |
Clave InChI |
MKGPXSVHHSFDRA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-1-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-heptylcarbamic acid](/img/structure/B12752189.png)
